molecular formula C6H5BrClN B1375806 2-Bromo-3-chloro-6-methylpyridine CAS No. 1211582-97-6

2-Bromo-3-chloro-6-methylpyridine

Cat. No.: B1375806
CAS No.: 1211582-97-6
M. Wt: 206.47 g/mol
InChI Key: YEFYRLIRUHFKOW-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring

Scientific Research Applications

2-Bromo-3-chloro-6-methylpyridine has diverse applications in scientific research:

Safety and Hazards

“2-Bromo-3-chloro-6-methylpyridine” is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Relevant Papers

The relevant papers for “this compound” include various studies on its synthesis and applications . These papers provide more detailed information on the compound and its uses.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-chloro-6-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a critical role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in oxidative stress response and detoxification processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound has been found to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as the upregulation of detoxification enzymes and changes in cellular metabolism . These temporal effects are crucial for understanding the long-term impact of the compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, this compound can cause adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level triggers significant changes in physiological and biochemical parameters in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in drug metabolism. The subcellular localization can also affect the compound’s efficacy and potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-chloro-6-methylpyridine can be synthesized through several methods. One common approach involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction typically requires heating and can be carried out under inert atmospheric conditions to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used in these reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-methylpyridine largely depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing bromine and chlorine atoms. This makes it reactive towards nucleophiles, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 2-Bromo-6-methylpyridine
  • 3-Bromo-6-chloro-2-methylpyridine
  • 2-Chloro-6-methylpyridine

Comparison: 2-Bromo-3-chloro-6-methylpyridine is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to 2-Bromo-6-methylpyridine, the additional chlorine atom in this compound provides more sites for substitution reactions, enhancing its versatility in synthetic applications .

Properties

IUPAC Name

2-bromo-3-chloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFYRLIRUHFKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856684
Record name 2-Bromo-3-chloro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211582-97-6
Record name 2-Bromo-3-chloro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-chloro-6-methylpyridine
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